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Compound of Interest

Compound Name: 1H-Imidazole-4-carboxamide

Cat. No.: B1204986

For researchers, scientists, and drug development professionals, understanding the nuanced
relationships between the structure of a compound and its biological activity is paramount. This
guide provides a comparative analysis of 1H-Imidazole-4-carboxamide analogs, a scaffold of
significant interest in medicinal chemistry. We delve into the structure-activity relationships
(SAR) of these compounds, with a primary focus on their well-established role as Poly(ADP-
ribose) polymerase-1 (PARP-1) inhibitors. This guide presents quantitative data, detailed
experimental protocols, and visual diagrams of key biological pathways and workflows to offer
a comprehensive resource for advancing drug discovery efforts.

1H-Imidazole-4-carboxamide Analogs as PARP-1
Inhibitors

The 1H-imidazole-4-carboxamide core has proven to be a robust scaffold for the design of
potent PARP-1 inhibitors. These inhibitors have gained prominence in cancer therapy,
particularly for tumors with deficiencies in DNA repair mechanisms, such as those with
BRCA1/2 mutations. The following sections summarize the inhibitory activities of various
analogs and the key structural features that govern their potency.

Comparative Inhibitory Activity

The inhibitory potency of 1H-imidazole-4-carboxamide analogs against PARP-1 and their
anti-proliferative effects on cancer cell lines are summarized in the tables below. The data
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highlights how modifications to the core structure influence biological activity.

Table 1: PARP-1 Enzymatic Inhibitory Activity of 1H-Thieno[3,4-d]imidazole-4-carboxamide
Analogsl[1]

Compound ID R Group IC50 (pM)
169 4-fluorophenyl 0.183
16i 3-fluorophenyl 0.152
16j 2-fluorophenyl 0.121
16l 2-chlorophenyl 0.098
Olaparib - 0.002
Veliparib - 0.005

Table 2: Anti-proliferative Activity of Selected 1H-Thieno[3,4-d]imidazole-4-carboxamide

Analogs[1]
T HCC1937 (BRCA1 mutant) CAPAN-1 (BRCA2 mutant)
IC50 (uM) IC50 (uM)
169 0.88 1.32
16i 0.65 0.98
16j 0.72 1.15
16l 0.53 0.89
Olaparib 2.10 0.15

Table 3: PARP-1 Enzymatic Inhibitory Activity of 1H-Benzo[d]imidazole-4-carboxamide
Analogs|2]
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Compound ID Linker Heterocycle R Group PARP-1 IC50 (nM)
6b Piperazine 3-methyl-furanyl 8.65

6m 1,4-diazepane 3-methyl-furanyl 25.36 (cell)

6r Piperazine 2-thienyl

Olaparib - - 2.77

Veliparib - - 15.54

Table 4: Anti-proliferative Activity of 1H-Benzo[d]imidazole-4-carboxamide Analogs against
MDA-MB-436 (BRCA1 mutant) Cells[2]

Compound ID Linker Heterocycle R Group IC50 (pM)
6m 1,4-diazepane 3-methyl-furanyl 25.36 + 6.06
Olaparib - - 23.89 +3.81

Table 5: PARP-1 Inhibitory Activity of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-
benzo[d]imidazole-4-carboxamide Derivatives[3][4]

R Group (on

Compound ID L. PARP-1 IC50 (pM)
benzimidazole)

14n Furan-2-yl 0.045

140 5-methyl-furan-2-yl 0.031

14p 5-ethyl-furan-2-yl 0.023

14q Furan-3-yl 0.038

Olaparib - 0.002

Table 6: Anti-proliferative Activity of Selected 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-
benzo[d]imidazole-4-carboxamide Derivatives against MDA-MB-436 (BRCAL1 deficient) Cells[3]

[4]
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R Group (on
Compound ID L. IC50 (uM)
benzimidazole)
14p 5-ethyl-furan-2-yl 43.56 £ 0.69
14q Furan-3-yl 36.69 £ 0.83

Key Structure-Activity Relationship Insights

From the presented data, several key SAR trends can be identified for the 1H-imidazole-4-
carboxamide scaffold as PARP-1 inhibitors:

o The Carboxamide Moiety: The carboxamide group is a critical pharmacophore, mimicking
the nicotinamide portion of the NAD+ substrate and forming essential hydrogen bonds within
the PARP-1 active site.[1]

o Aromatic Core: Fusion of the imidazole ring to other aromatic systems, such as thiophene
(thieno[3,4-d]imidazole) or benzene (benzo[d]imidazole), is a common strategy to enhance
binding through Tt-stacking interactions.[1][2]

e Substituents on the Aromatic Core:

o Electron-withdrawing groups, such as fluorine and chlorine, on a phenyl ring attached to
the core can increase potency. For instance, a 2-chlorophenyl substituent (16l) showed the
highest potency among the tested thieno[3,4-d]imidazole analogs.[1]

o The introduction of furan rings on the benzimidazole scaffold significantly boosts PARP-1
inhibitory activity, with substitutions on the furan ring further modulating potency.[3][4]

e Linker Groups: In more complex analogs, the nature of the linker between the benzimidazole
core and a terminal group plays a role in activity. For example, a 1,4-diazepane linker
appeared to confer greater anti-proliferative activity compared to a piperazine linker in one
study.[2]

o Terminal Groups: The terminal group provides an opportunity for further interactions and
optimization of physicochemical properties. A 3-methyl-furanyl group was identified as a
potent terminal substituent.[2]
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Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed
methodologies for the key experiments are provided below.

PARP-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone
proteins, which is catalyzed by PARP-1. The amount of biotinylated histone is then detected
using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

General Protocol:

o Plate Preparation: Add 25 pL of 1.5 pg/mL histone-coated assay buffer to each well of a 96-
well plate. Incubate for 1 hour at 37°C and then wash three times with wash buffer.

o Compound Addition: Add 25 pL of the test compound at various concentrations (typically in
DMSO, with the final concentration of DMSO kept below 1%) to the wells. Include wells with
a known PARP-1 inhibitor (e.g., Olaparib) as a positive control and wells with DMSO alone
as a negative control.

e Enzyme Reaction: Add 25 uL of a reaction mixture containing PARP-1 enzyme and
biotinylated NAD+ to each well to initiate the reaction. Incubate for 1 hour at 37°C.

» Detection: Wash the plate three times with wash buffer. Add 50 pL of streptavidin-HRP
conjugate and incubate for 1 hour at 37°C.

» Signal Generation: Wash the plate again and add 50 pL of a suitable HRP substrate (e.g.,
TMB).

o Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate
reader.

» Data Analysis: Calculate the percent inhibition for each compound concentration and
determine the IC50 value by fitting the data to a dose-response curve.
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MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an
indicator of cell viability and proliferation.[5][6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that
reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT), to purple formazan crystals.[5] The amount of formazan produced is proportional to the

number of viable cells.

General Protocol:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000
cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5%
CO2.

o Compound Treatment: Treat the cells with various concentrations of the test compounds for
a specified duration (e.g., 72 hours).

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Carefully remove the medium and add 150 pL of a solubilizing
agent (e.g., DMSO or a solution of 0.01 M HCI in 10% SDS) to each well to dissolve the
formazan crystals.

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the IC50 value from the dose-response curve.

Visualizing the Landscape: Signaling Pathways and
Workflows

To provide a clearer understanding of the biological context and experimental procedures, the
following diagrams have been generated using Graphviz.
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Caption: The PARP-1 signaling pathway in response to DNA damage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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